molecular formula C10H19NO5 B196207 Hopantenic acid CAS No. 18679-90-8

Hopantenic acid

Cat. No. B196207
CAS RN: 18679-90-8
M. Wt: 233.26 g/mol
InChI Key: SBBDHANTMHIRGW-QMMMGPOBSA-N
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Description

Hopantenic acid, also known as N-pantoyl-GABA or homopantothenic acid, is a central nervous system depressant . It is used as a pharmaceutical drug in the Russian Federation for a variety of neurological, psychological, and psychiatric conditions and is sold under the name Pantogam . It has a unique spectrum of pharmacological effects, including nootropic, anticonvulsant, and mild activating effects .


Synthesis Analysis

Hopantenic acid is a known nootropic agent with a chemical structure close to that of pantothenic acid (vitamin B5) . The neurotropic effect of hopantenic acid may occur as a result of binding with δ and κ opioid receptors, modulating acetylcholine secretion, and interacting with dopamine receptors .


Molecular Structure Analysis

The molecular formula of Hopantenic acid is C10H19NO5 . It is similar in its chemical structure to pantothenic acid (vitamin B5) . While pantothenic acid is the amide of D-pantoate and β-alanine, hopantenic acid is the amide of D-pantoate and γ-aminobutyric acid (GABA). This change leads to an additional CH2 in the molecule .


Chemical Reactions Analysis

Hopantenic acid is a homologue of pantothenic acid. While pantothenic acid is the amide of D-pantoate and β-alanine, hopantenic acid is the amide of D-pantoate and γ-aminobutyric acid (GABA). This change leads to an additional CH2 in the molecule .


Physical And Chemical Properties Analysis

Hopantenic acid has a molecular weight of 233.26 g/mol . It is a white powder with a melting point between 155-165° .

Scientific Research Applications

Summary of the Application

Hopantenic acid is a known nootropic agent with a chemical structure close to that of pantothenic acid (vitamin B5). The neurotropic effect of hopantenic acid may occur as a result of binding with δ and κ opioid receptors, modulating acetylcholine secretion, and interacting with dopamine receptors .

Methods of Application or Experimental Procedures

The neurotropic effect of hopantenic acid was studied using chemoinformatic analysis .

Results or Outcomes

Apart from the neurotropic effects, hopantenic acid can modulate the metabolism of prostaglandins and steroids, and may have antitumor actions .

2. Derivative from the Rhizomes of Heterosmilax japonica

Summary of the Application

A new hopantenic acid derivative, ®-methyl-4- (2,4-dihydroxy-3,3-dimethylbutanamido)butanoate (1), was isolated from the rhizomes of Heterosmilax japonica .

Methods of Application or Experimental Procedures

The structure of the new hopantenic acid derivative was determined by extensive spectroscopic analyses, including 1D and 2D NMR and HR-ESI-MS .

Results or Outcomes

This new hopantenic acid derivative was identified from the rhizomes of H. japonica, along with three known compounds .

3. Central Nervous System Depressant

Summary of the Application

Hopantenic acid, also known as N-pantoyl-GABA, is a central nervous system depressant. It is used as a pharmaceutical drug in the Russian Federation for a variety of neurological, psychological, and psychiatric conditions .

Methods of Application or Experimental Procedures

Hopantenic acid is formulated as the calcium salt and is administered orally .

Results or Outcomes

Hopantenic acid has a unique spectrum of pharmacological effects (nootropic, anticonvulsant, mild activating) in the absence of addiction, hyperstimulation, or withdrawal syndrome .

4. Anticonvulsant Properties

Summary of the Application

Hopantenic acid has anticonvulsant properties, which makes it useful in the treatment of epilepsy and other seizure disorders .

Methods of Application or Experimental Procedures

The anticonvulsant effect of hopantenic acid is studied using animal models of epilepsy .

Results or Outcomes

Hopantenic acid has shown promising results in reducing the frequency and severity of seizures in animal models .

5. Treatment of Neurological, Psychological and Psychiatric Conditions

Summary of the Application

Hopantenic acid, also known as N-pantoyl-GABA, is used as a pharmaceutical drug in the Russian Federation for a variety of neurological, psychological, and psychiatric conditions .

Methods of Application or Experimental Procedures

Hopantenic acid is formulated as the calcium salt and is administered orally .

Results or Outcomes

Hopantenic acid has shown effectiveness in treating a variety of neurological, psychological, and psychiatric conditions .

6. Modulation of Prostaglandins and Steroids Metabolism

Summary of the Application

Apart from the neurotropic effects, hopantenic acid can modulate the metabolism of prostaglandins and steroids .

Methods of Application or Experimental Procedures

The modulation effect of hopantenic acid on the metabolism of prostaglandins and steroids was studied using chemoinformatic analysis .

Results or Outcomes

Hopantenic acid may have potential antitumor actions due to its ability to modulate the metabolism of prostaglandins and steroids .

Safety And Hazards

As a central nervous system depressant, hopantenic acid has a unique spectrum of pharmacological effects in the absence of addiction, hyperstimulation, or withdrawal syndrome .

Future Directions

While there is a significant amount of research on the effects and uses of hopantenic acid, more studies are needed to fully understand its potential applications and long-term effects. Future research could focus on its neuroprotective, antihypoxic, anticonvulsant, anxiolytic, antiasthenic, and vegetostabilizing effects .

properties

IUPAC Name

4-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-10(2,6-12)8(15)9(16)11-5-3-4-7(13)14/h8,12,15H,3-6H2,1-2H3,(H,11,16)(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBDHANTMHIRGW-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C(=O)NCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CO)[C@H](C(=O)NCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048331
Record name Hopantenic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hopantenic acid

CAS RN

18679-90-8
Record name Hopantenic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18679-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hopantenic acid [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018679908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hopantenic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14044
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Hopantenic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HOPANTENIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H473MVB16U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
327
Citations
YV Bykov, RA Bekker - Consilium Medicum, 2018 - journals.eco-vector.com
… base for the use of hopantenic acid in various mental illnesses, … In adult psychiatric practice drugs hopantenic acid have been … In child psychiatric practice hopantenic acid drugs used in …
Number of citations: 3 journals.eco-vector.com
K Banno, M Matsuoka, S Horimoto, J Kato - Journal of Chromatography B …, 1990 - Elsevier
… hopantenic acid in … hopantenic acid in plasma were 1 ng/ml each at a signal-to-noise ratio of 5. This method was applied to a study of the assay of pantothenic acid and hopantenic acid …
Number of citations: 35 www.sciencedirect.com
Z Zhang, CZ Chen, XF Teng, SY Li, LW Tian - Chemistry of Natural …, 2018 - Springer
… and biologically active molecules, a new hopantenic acid derivative (1) was identified from … rotation value of 1 with that of hopantenic acid, a central nervous system depressant drug …
Number of citations: 5 link.springer.com
K Banno - Methods in enzymology, 1997 - Elsevier
… Hopantenic acid (… hopantenic acid as a GABA derivative by paper chromatography in human urine, 3 and also in renal and hepatic tissue of normal rats. 4-~ Because hopantenic acid is …
Number of citations: 10 www.sciencedirect.com
NN Zavadenko, NY Suvorinova, IN Vakula… - Neuroscience and …, 2019 - Springer
Objectives. To assess the efficacy and safety of hopantenic acid (Pantogam) compared with placebo in the treatment of ADHD for four months in children aged 6–12 years during a …
Number of citations: 1 link.springer.com
MV Karlina, ON Pozharitskaia, VM Kosman… - Eksperimental'naia i …, 2010 - europepmc.org
… for the determination of hopantenic acid in human blood plasma … hopantenic acid in blood plasma was achieved at 1.56 h and the elimination half life was 6.68 h. No hopantenic acid …
Number of citations: 11 europepmc.org
AB Gekht, LS Kanaeva, AS Avedisova… - Zhurnal nevrologii i …, 2016 - europepmc.org
… To evaluate the efficacy and tolerability of rac-hopantenic acid (pantogam activ) in patients with mixed anxiety-depressive disorder and anxiety-depressive disorder with chronic cerebral …
Number of citations: 11 europepmc.org
ON Pozharitskaya, VM Kosman, MV Karlina… - Acta …, 2011 - akjournals.com
… hopantenic acid and IS were ~4.3 and 5.4 min, respectively. The calibration curve of hopantenic acid … The limit of detection and limit of quantification for hopantenic acid were 0.034 and …
Number of citations: 2 akjournals.com
K Nakano, H Ando, Y Sugawara, M Ohashi… - Drug metabolism and …, 1986 - ASPET
… The compound was identified as HOPA-glucoside, 4'-O-(beta-D-glucopyranosyl)-D-hopantenic acid, by GC/MS analyses after derivatization of the metabolite and the synthetic …
Number of citations: 16 dmd.aspetjournals.org
K Banno, S Horimoto, M Matsuoka - Journal of Chromatography B …, 1991 - Elsevier
… Pantothenic acid (PaA) exists in natural products and biological substances, and hopantenic acid (HOPA) was detected in biological fluids by paper chromatography [l-2] as a natural …
Number of citations: 9 www.sciencedirect.com

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